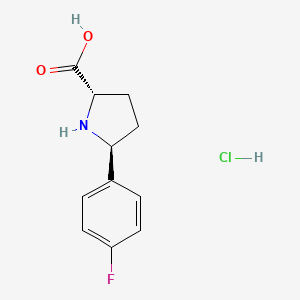
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-LAP or LY404039, is a drug that has been extensively studied for its potential use in the treatment of various neurological disorders. It is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity.
作用机制
(S)-LAP acts as a selective agonist of the mGluR2/3 receptor, which is primarily located in presynaptic terminals of neurons that release glutamate. Activation of mGluR2/3 inhibits the release of glutamate, which can help to restore the balance of excitatory and inhibitory neurotransmission in the brain. This can have therapeutic effects in various neurological disorders, where there is often an imbalance in glutamate signaling.
Biochemical and Physiological Effects:
(S)-LAP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity, the regulation of dopamine and serotonin release, and the modulation of neuroinflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of (S)-LAP is its selectivity for the mGluR2/3 receptor, which allows for more precise modulation of glutamate signaling compared to non-selective drugs. However, one limitation is that it may not be effective in all patients, as there can be individual differences in the expression and function of mGluR2/3 receptors.
未来方向
There are several potential future directions for research on (S)-LAP, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
2. Development of more selective and potent mGluR2/3 agonists for use in preclinical and clinical studies.
3. Investigation of the mechanisms underlying the neuroprotective effects of (S)-LAP in animal models of neurodegenerative diseases.
4. Development of imaging tools to visualize the distribution and activity of mGluR2/3 receptors in the brain, which could help to better understand their role in neurological disorders.
5. Investigation of the potential use of (S)-LAP in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects.
合成方法
The synthesis of (S)-LAP involves several steps, starting with the protection of the carboxylic acid group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glutamic acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with (4-fluorophenyl)pyrrolidine to give the desired product. The hydrochloride salt of (S)-LAP is obtained by treating the free base with hydrochloric acid.
科学研究应用
(S)-LAP has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have antipsychotic, anxiolytic, and antidepressant-like effects in animal models, and has also been tested in clinical trials for the treatment of schizophrenia.
属性
IUPAC Name |
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGVSJTGTYIDG-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


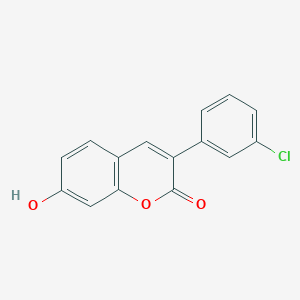

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)
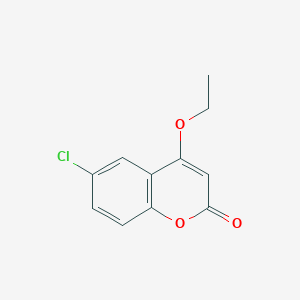
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)
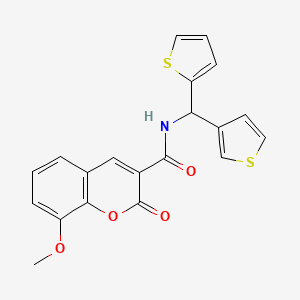
![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)
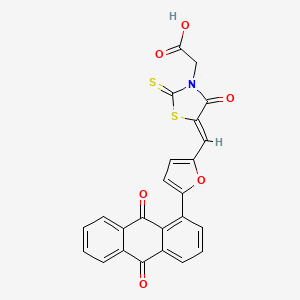
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)
![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)